Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine
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Overview
Description
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine is a compound that features a combination of a fluorinated aromatic ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The thiophene ring is then coupled with a fluorinated benzyl halide under basic conditions to form the intermediate compound.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the thiophene ring contributes to its electronic properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Fluorinated Aromatics: Compounds such as fluoxetine and fluticasone, which contain fluorinated aromatic rings, share similar chemical properties.
Uniqueness
Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine is unique due to the combination of a fluorinated aromatic ring and a thiophene moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H14FNS |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(3-fluoro-4-thiophen-3-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H14FNS/c1-2-15-8-10-3-4-12(13(14)7-10)11-5-6-16-9-11/h3-7,9,15H,2,8H2,1H3 |
InChI Key |
GERTXNZJFMMFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)C2=CSC=C2)F |
Origin of Product |
United States |
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